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molecular formula C16H18F2N4O3 B8286374 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-6-fluoro-1-(2-fluoroethyl)-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo- CAS No. 84424-25-9

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-6-fluoro-1-(2-fluoroethyl)-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-

Cat. No. B8286374
M. Wt: 352.34 g/mol
InChI Key: NCZWVCWMZQQRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04382937

Procedure details

A mixture of ethyl 7-ethylsulfonyl-6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (26.7 g) obtained according to the Reference Example 2, 3-(N-acetyl-N-methylamino)pyrrolidine (15.5 g), triethylamine (10.0 ml), and ethanol (300 ml) was heated under reflux for one hour. The reaction mixture was concentrated to a half volume under reduced pressure. To the mixture was added water (200 ml), and the resulting crystals were collected by filtration, and recrystallized from chloroform-ethanol to give 24.8 g of ethyl 7-[3-(N-acetyl-N-methylamino)-1-pyrrolidinyl]-6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate melting at 227°-229° C. A solution of the above ester (20.0 g) in 20% hydrochloric acid (120 ml) was heated under reflux for 3 hours. After the reaction was completed, water (60 ml) and ethanol (120 ml) were added to the reaction mixture, and the resulting crystals were collected by filtration. The crystals were dissolved in hot water (800 ml) and the solution was treated with charcoal. The filtrate was adjusted to pH 8.5-9.0 by addition of 27% aqueous ammonia. The crystals were collected by filtration, washed with water, and dried to give 11.0 g of the compound 4, m.p. 243°-245° C.
Name
ester
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:4]([CH:6]1[CH2:10][CH2:9][N:8]([C:11]2[N:20]=[C:19]3[C:14]([C:15](=[O:29])[C:16]([C:24]([O:26]CC)=[O:25])=[CH:17][N:18]3[CH2:21][CH2:22][F:23])=[CH:13][C:12]=2[F:30])[CH2:7]1)C)(=O)C.O.C(O)C>Cl>[F:30][C:12]1[CH:13]=[C:14]2[C:19](=[N:20][C:11]=1[N:8]1[CH2:9][CH2:10][CH:6]([NH:4][CH3:1])[CH2:7]1)[N:18]([CH2:21][CH2:22][F:23])[CH:17]=[C:16]([C:24]([OH:26])=[O:25])[C:15]2=[O:29]

Inputs

Step One
Name
ester
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)N(C)C1CN(CC1)C1=C(C=C2C(C(=CN(C2=N1)CCF)C(=O)OCC)=O)F
Name
Quantity
120 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
O
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The crystals were dissolved in hot water (800 ml)
ADDITION
Type
ADDITION
Details
the solution was treated with charcoal
ADDITION
Type
ADDITION
Details
The filtrate was adjusted to pH 8.5-9.0 by addition of 27% aqueous ammonia
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(C(=CN(C2=NC1N1CC(CC1)NC)CCF)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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